molecular formula C6H5F2IN2 B13155421 3-(Difluoromethyl)-5-iodopyridin-2-amine

3-(Difluoromethyl)-5-iodopyridin-2-amine

Cat. No.: B13155421
M. Wt: 270.02 g/mol
InChI Key: JNIZSODZFCVRLV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.

Biological Activity

3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5F2INC_6H_5F_2IN with a molecular weight of approximately 236.01 g/mol. The compound features a pyridine ring substituted with an iodine atom and a difluoromethyl group, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anti-cancer and anti-infective properties. The presence of halogen substituents enhances their pharmacological profiles, making them suitable candidates for further investigation.

Key Biological Activities

  • Antitumor Activity :
    • Derivatives of pyridine-based compounds have shown promise as anti-tumor agents. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival .
  • Inhibition of Enzymatic Activity :
    • Compounds like this compound may act as inhibitors of specific enzymes related to tumor growth and metastasis. For example, research has highlighted the potential for these compounds to inhibit proteases involved in cancer progression .
  • Antimicrobial Properties :
    • Similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of HIV protease
AntimicrobialEffective against MRSA and E. coli

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, including those similar to this compound. The results showed that certain compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent antitumor activity .

Case Study: Antimicrobial Efficacy

Another research effort focused on aminopyrazole derivatives, which share structural similarities with this compound. These compounds were tested against Methicillin-resistant Staphylococcus aureus (MRSA) and showed significant antimicrobial activity, underscoring the potential for developing new antibiotics based on this scaffold .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The difluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing properties.
  • Electrophilic Character : The presence of iodine allows for nucleophilic substitution reactions, which can facilitate interactions with nucleophilic sites on enzymes or receptors.

Properties

Molecular Formula

C6H5F2IN2

Molecular Weight

270.02 g/mol

IUPAC Name

3-(difluoromethyl)-5-iodopyridin-2-amine

InChI

InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11)

InChI Key

JNIZSODZFCVRLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)N)I

Origin of Product

United States

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